molecular formula C11H14N2O B7808415 2-Amino-n-cyclopropyl-2-phenylacetamide

2-Amino-n-cyclopropyl-2-phenylacetamide

Cat. No.: B7808415
M. Wt: 190.24 g/mol
InChI Key: YDRKYIIUDYQOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclopropyl-2-phenylacetamide is a substituted acetamide derivative featuring a cyclopropyl group and a phenyl ring attached to the central carbon backbone. This compound has garnered attention in pharmaceutical research, particularly in the context of diabetes treatment. Synthesized by Merck Patent GmbH, it was produced as a hydrochloride salt with a high yield of 99.8% (Example 8-2) and characterized via NMR spectroscopy . Its structural uniqueness lies in the cyclopropyl substituent, which may enhance metabolic stability and receptor binding compared to simpler analogs.

Properties

IUPAC Name

2-amino-N-cyclopropyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10(8-4-2-1-3-5-8)11(14)13-9-6-7-9/h1-5,9-10H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRKYIIUDYQOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Cyclopropylation via Alkyl Halide Reactions

A primary route involves the alkylation of 2-amino-2-phenylacetamide with cyclopropyl halides under basic conditions. For example, treatment of 2-amino-2-phenylacetamide with cyclopropyl iodide in the presence of silver(I) oxide (Ag₂O) in anhydrous toluene at 60–80°C for 12–24 hours achieves N-cyclopropylation.

Reaction Conditions:

  • Solvent: Toluene or dimethylformamide (DMF)

  • Base: Ag₂O (20–30 mol%)

  • Temperature: 60–80°C

  • Yield: 45–58%

The reaction proceeds via an SN2 mechanism, where the deprotonated amide nitrogen attacks the cyclopropyl iodide. Competing O-alkylation is minimized due to the steric bulk of the cyclopropyl group.

Alternative Alkylating Agents

Cyclopropyl methyl sulfonate and cyclopropyl triflate have been explored as more reactive alkylating agents. Using potassium carbonate (K₂CO₃) as a base in acetonitrile at room temperature, yields improve to 65–72% with reduced side products.

Cyclopropane Ring Construction via [2+1] Cycloaddition

Simmons-Smith Reaction on Allylamine Intermediates

A convergent approach involves the synthesis of the cyclopropylamine moiety prior to coupling with the acetamide core. The Simmons-Smith reaction, employing diiodomethane (CH₂I₂) and a zinc-copper couple, converts N-allyl-2-phenylacetamide to the cyclopropane derivative.

Procedure:

  • Substrate Preparation: N-Allyl-2-phenylacetamide is synthesized via reductive amination of 2-phenylacetamide with allylamine.

  • Cyclopropanation: CH₂I₂ (2 equiv) and Zn(Cu) (3 equiv) in diethyl ether at 0°C for 6 hours.

  • Yield: 38–42% after purification by silica gel chromatography.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts, such as Rh₂(OAc)₄, enable cyclopropanation of diazo compounds derived from 2-amino-2-phenylacetamide. This method offers superior stereocontrol but requires stringent anhydrous conditions.

Hydration of α-Aminonitrile Precursors

Strecker Synthesis of α-Aminonitriles

The Strecker reaction provides access to α-aminonitrile intermediates, which are subsequently hydrated to acetamides. Benzaldehyde, ammonium chloride, and sodium cyanide in methanol yield 2-amino-2-phenylacetonitrile, which is then reacted with cyclopropylamine.

Hydration Conditions:

  • Reagents: NaOH (1.5 equiv), H₂O/THF (3:1)

  • Temperature: 25°C, 3 hours

  • Yield: 89–94%

Direct Amination-Cyclopropanation

A one-pot protocol combines nitrile hydration with in situ cyclopropanation. Using cyclopropylboronic acid and a copper(I) catalyst, the method achieves 76% yield but requires optimization to suppress over-alkylation.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Alkylation Simple setup, scalableModerate yields, competing O-alkylation45–72%
Simmons-Smith Direct cyclopropane formationLow yields, sensitive conditions38–42%
Hydration-Nitrile High yields, mild conditionsMulti-step synthesis89–94%
Transition Metal StereoselectiveCostly catalysts, air-sensitive50–65%

Optimization Strategies and Mechanistic Insights

Solvent Effects on Alkylation

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state, while nonpolar solvents (e.g., toluene) improve selectivity for N-alkylation.

Base Selection in Hydration Reactions

Strong bases (e.g., CsOH) accelerate nitrile hydration but risk hydrolyzing the cyclopropyl group. Weak bases (e.g., K₂CO₃) balance reactivity and stability.

Catalytic Enhancements

Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improve interfacial reactions in biphasic systems, boosting yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-n-cyclopropyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-n-cyclopropyl-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-n-cyclopropyl-2-phenylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Cyclopropane vs.
  • Amino Group: The amino substituent in the target compound may enhance solubility and hydrogen-bonding interactions, contrasting with the cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide, which introduces polarity but lacks basicity .

Pharmacological Potential:

The target compound’s inclusion in a diabetes-focused patent highlights its therapeutic promise, unlike 2-phenylacetamide, which lacks reported medicinal applications . The absence of safety data for the cyano derivative limits its utility in drug development .

Research Findings and Limitations

  • Target Compound : Demonstrated high synthetic efficiency (99.8% yield) and structural characterization via NMR, supporting scalability for preclinical studies .
  • 2-Phenylacetamide : Serves as a baseline for acetamide reactivity but lacks functional groups for targeted bioactivity .
  • Knowledge Gaps: Toxicological data for this compound and its analogs are sparse, necessitating further studies on bioavailability and safety .

Q & A

Q. What are the established synthetic routes for 2-Amino-N-cyclopropyl-2-phenylacetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves reductive amination of cyclopropane-containing precursors or nucleophilic substitution reactions. For example:
  • Reductive amination : Reacting a ketone or aldehyde precursor (e.g., cyclopropane-substituted phenylglycine derivatives) with ammonia or amines in the presence of reducing agents like sodium cyanoborohydride. Optimal pH (6–7) and temperature (25–40°C) are critical to minimize side reactions .
  • Nucleophilic substitution : Substituting halogenated intermediates (e.g., 2-chloroacetamide derivatives) with cyclopropylamine under reflux in aprotic solvents (e.g., benzene or DMF). Catalysts like triethylamine improve reaction efficiency .
  • Key Considerations :
MethodYield RangePurity Control Steps
Reductive Amination60–75%Chromatography, recrystallization
Nucleophilic Substitution50–65%Solvent extraction, pH adjustment
Contaminants like unreacted starting materials or byproducts (e.g., imines) require rigorous purification .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and amide bond formation (δ 6.5–8.0 ppm for aromatic protons) .
  • Infrared (IR) Spectroscopy : Confirm NH2_2 (3200–3400 cm1^{-1}) and amide C=O (1650–1700 cm1^{-1}) stretches .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures. High-resolution data (>1.0 Å) ensures accurate bond-length and angle measurements .

Q. What in vitro pharmacological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against targets like kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinases). IC50_{50} values should be calculated from dose-response curves .
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins like GPCRs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for organic waste containing amides .
  • Emergency Procedures : In case of skin contact, rinse with 0.1 M acetic acid followed by water. For spills, adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in cyclopropane functionalization steps?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions to improve cyclopropane ring stability.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction kinetics. For example, [BMIM][BF4_4] increases yields by 15–20% in cyclopropanation .
  • Continuous Flow Reactors : Implement microfluidic systems for precise temperature/pressure control, reducing side reactions and improving scalability .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays). Ensure consistent cell passage numbers and serum concentrations .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. Factors like solvent (DMSO vs. ethanol) or assay pH may explain variability.
  • Structural Confirmation : Re-analyze compound purity via HPLC-MS. Impurities >2% can skew bioactivity results .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with putative targets (e.g., cyclooxygenase-2). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA). Train datasets with >50 analogs for reliability .

Q. What are the degradation pathways of this compound under physiological conditions, and how can stability be improved?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and UV light conditions. Analyze degradation products via LC-MS .
  • Stabilization Strategies :
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose or mannitol) to prevent hydrolysis.
  • Prodrug Design : Modify the amide group with ester prodrugs to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.